

# A Comparative Analysis of Oral versus Intravenous Cocaine Administration and Metabolite Formation

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A comprehensive guide for researchers and drug development professionals on the pharmacokinetic and metabolic profiles of cocaine following oral and intravenous administration.

This guide provides a detailed comparison of the physiological and biochemical effects of cocaine when administered orally versus intravenously. The data presented is compiled from peer-reviewed scientific literature, offering a robust resource for understanding the disposition of cocaine and its metabolites in the human body.

# Pharmacokinetic Profile of Cocaine: Oral vs. Intravenous

The route of administration significantly alters the pharmacokinetic profile of cocaine, influencing its bioavailability, the peak concentration it reaches in the plasma (Cmax), and the time it takes to reach that peak (Tmax).

Oral administration of cocaine results in a lower bioavailability compared to the intravenous route due to first-pass metabolism in the liver and intestines.[1] A study involving 14 healthy participants with histories of cocaine use demonstrated that the mean oral bioavailability of cocaine was 0.32 after a 100 mg dose and 0.45 after a 200 mg dose.[1][2][3][4][5] In contrast, intravenous administration provides 100% bioavailability.



The peak plasma concentration of cocaine is substantially lower and is reached more slowly following oral ingestion compared to intravenous injection. This results in a "rightward and downward shift in the concentration-time profile" for oral cocaine.[1][2][3][4][5][6]

| Pharmacokinetic<br>Parameter  | 40 mg Intravenous | 100 mg Oral        | 200 mg Oral        |
|-------------------------------|-------------------|--------------------|--------------------|
| Bioavailability               | 100%              | 32%[1][2][3][4][5] | 45%[1][2][3][4][5] |
| Cmax (ng/mL)                  | 159.8 (± 11.4)    | 125.8 (± 14.1)     | 227.1 (± 21.2)     |
| Tmax (h)                      | 0.08 (± 0.0)      | 1.2 (± 0.1)        | 1.1 (± 0.1)        |
| AUC (h·ng/mL)                 | 185.3 (± 17.5)    | 150.8 (± 24.1)     | 382.4 (± 61.1)     |
| Clearance<br>(mL/min/kg)      | 32.7 (± 2.9)      | 116.2 (± 18.2)     | 87.5 (± 13.6)      |
| Volume of Distribution (L/kg) | 1.3 (± 0.1)       | 4.2 (± 0.7)        | 2.9 (± 0.4)        |

Data presented as mean (± SEM). Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve.

## **Metabolite Formation: A Tale of Two Routes**

The metabolic fate of cocaine is also heavily influenced by the route of administration. Oral cocaine administration leads to significantly higher concentrations of its major metabolites, benzoylecgonine (BZE) and ecgonine methyl ester (EME), compared to intravenous administration.[1][2][3][5][6] Furthermore, minor metabolites are also detected in greater concentrations after oral intake.[1][2][3][5][6]

The area-under-the-curve (AUC) metabolite-to-parent ratios for BZE and EME are notably higher following oral administration, indicating more extensive metabolism.[1][2][3][5][6] Interestingly, these ratios were highest after the lower oral dose (100 mg), suggesting that some metabolic pathways may become saturated at higher doses.[3]



| Metabolite                                  | 40 mg Intravenous | 100 mg Oral      | 200 mg Oral      |
|---|-------------------|------------------|------------------|
| Benzoylecgonine<br>(BZE) Cmax (ng/mL)       | 179.9 (± 14.7)    | 344.4 (± 29.8)   | 545.8 (± 47.9)   |
| Benzoylecgonine<br>(BZE) Tmax (h)           | 2.6 (± 0.3)       | 2.8 (± 0.3)      | 4.1 (± 0.4)      |
| Benzoylecgonine<br>(BZE) AUC (h·ng/mL)      | 1290.0 (± 112.9)  | 2914.8 (± 280.4) | 5060.0 (± 540.3) |
| Ecgonine Methyl Ester<br>(EME) Cmax (ng/mL) | 37.1 (± 4.4)      | 111.4 (± 14.2)   | 206.5 (± 24.1)   |
| Ecgonine Methyl Ester<br>(EME) Tmax (h)     | 2.1 (± 0.4)       | 2.8 (± 0.3)      | 3.1 (± 0.3)      |
| Ecgonine Methyl Ester (EME) AUC (h·ng/mL)   | 205.8 (± 27.0)    | 1153.9 (± 161.7) | 2246.8 (± 286.1) |

Data presented as mean (± SEM). Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve.

# **Experimental Protocols**

The data presented in this guide is primarily derived from a within-subject study that characterized the bioavailability and pharmacokinetics of oral cocaine.

Study Design: Fourteen healthy inpatient participants with current histories of cocaine use were administered two oral doses (100 mg and 200 mg) and one intravenous dose (40 mg) of cocaine during three separate dosing sessions.[1][2][3][4][5]

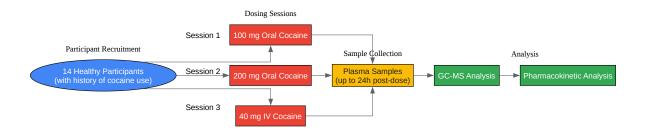
Sample Collection and Analysis: Plasma samples were collected for up to 24 hours after dosing.[1][2][3][4][5] The concentrations of cocaine and its metabolites were determined using gas chromatography-mass spectrometry (GC-MS).[1][2][3][4][5]

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[1][2][3][4][5]



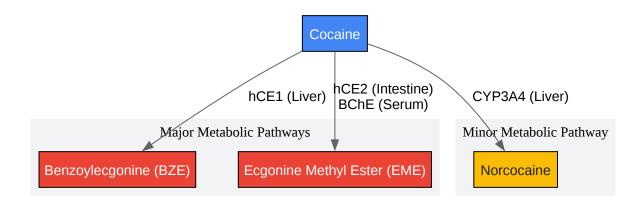
# **Visualizing the Processes**

To better understand the experimental design and the metabolic transformation of cocaine, the following diagrams are provided.



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Caption: Experimental workflow for comparing oral and intravenous cocaine administration.



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Caption: Primary metabolic pathways of cocaine in the human body.

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